molecular formula C9H7FN2O B12938782 4-(3-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 936250-03-2

4-(3-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B12938782
CAS No.: 936250-03-2
M. Wt: 178.16 g/mol
InChI Key: IIVMMLZYQUUZTL-UHFFFAOYSA-N
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Description

4-(3-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions usually involve heating the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its targets, which may include enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)piperazine: Another fluorinated compound with a similar phenyl ring structure.

    3-Fluorophenylboronic acid: Contains a fluorine atom on the phenyl ring and is used in organic synthesis.

    4-(3-(1H-Indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol: A compound with a similar imidazole ring structure.

Uniqueness

4-(3-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is unique due to the presence of both the fluorine atom and the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The fluorine atom enhances the compound’s stability and binding affinity, while the imidazole ring provides a versatile scaffold for chemical modifications.

Properties

CAS No.

936250-03-2

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

4-(3-fluorophenyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)

InChI Key

IIVMMLZYQUUZTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CNC(=O)N2

Origin of Product

United States

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